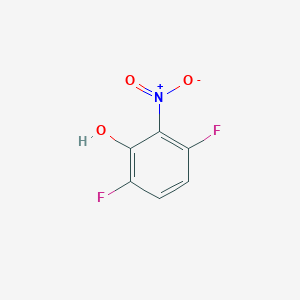

3,6-Difluoro-2-nitrophenol

Overview

Description

3,6-Difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3F2NO3 . It has a molecular weight of 175.09 . The compound appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 3,6-Difluoro-2-nitrophenol involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid . The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring .

Molecular Structure Analysis

The InChI code for 3,6-Difluoro-2-nitrophenol is 1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Chemical Reactions Analysis

3,6-Difluoro-2-nitrophenol, like other nitrophenols, is more acidic than phenol itself . Nitrophenols can undergo nucleophilic aromatic substitution reactions when activated by strongly electron-attracting substituents .

Physical And Chemical Properties Analysis

3,6-Difluoro-2-nitrophenol is a solid at room temperature . It has a molecular weight of 175.09 and a molecular formula of C6H3F2NO3 . The compound should be stored in a refrigerator .

Scientific Research Applications

Environmental Sensing and Remediation

Selective and Sensitive Detection of Nitrophenols : Research on the detection of 2,4,6-trinitrophenol (TNP) using graphitic carbon nitride nanosheets suggests potential for environmental monitoring of nitrophenols in water sources. These materials exhibit high selectivity and sensitivity due to their strong inner filter effect and molecular interactions, making them suitable for visual detection of nitrophenols, which could be adapted for 3,6-Difluoro-2-nitrophenol detection (Rong et al., 2015).

Adsorption and Removal of Nitrophenols from Aqueous Solutions : Studies on the adsorption capacities of activated carbon fibers for various nitrophenols indicate the potential for using similar materials in the remediation of water contaminated with 3,6-Difluoro-2-nitrophenol. The adsorption process, influenced by π–π interactions and hydrophobic interactions, suggests a pathway for environmental cleanup applications (Liu et al., 2010).

Material Science and Chemistry

Catalytic Applications : Research into the electrosynthesis of metal–organic frameworks (MOFs) for the catalytic reduction of nitrophenols to aminophenols demonstrates the utility of such materials in chemical synthesis processes. The high yield and effective catalytic activity of these MOFs could inspire similar applications for the reduction of 3,6-Difluoro-2-nitrophenol and other nitroaromatic compounds (Kumar et al., 2013).

Photocatalytic Degradation : Studies on microwave-enhanced catalytic degradation of p-nitrophenol in soil using nanoparticles suggest a method for the degradation of nitrophenolic pollutants. This indicates the potential for 3,6-Difluoro-2-nitrophenol degradation in environmental cleanup efforts, leveraging the catalytic and microwave absorptive properties of specific nanoparticles (Zhou et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,6-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAORTVYRIJMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437445 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-nitrophenol | |

CAS RN |

139548-97-3 | |

| Record name | 3,6-DIFLUORO-2-NITROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

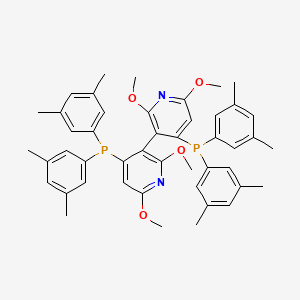

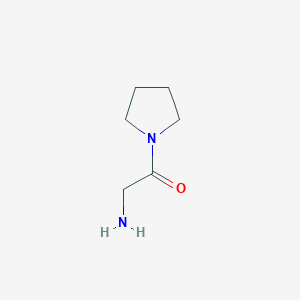

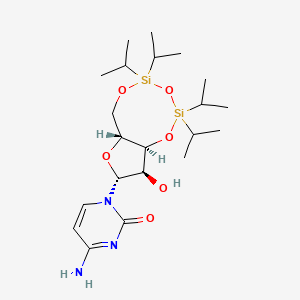

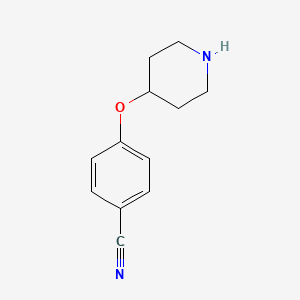

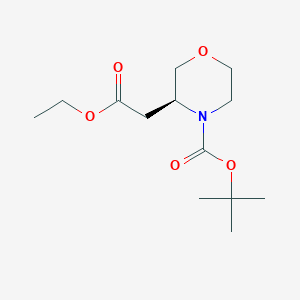

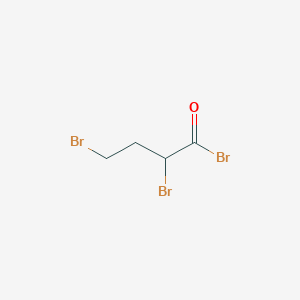

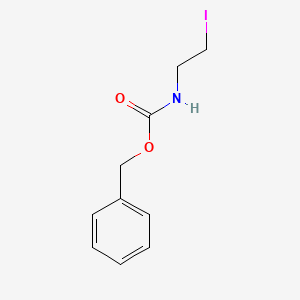

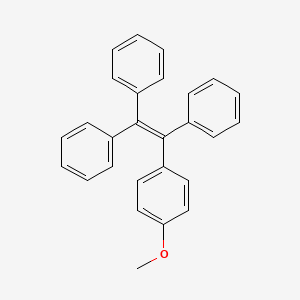

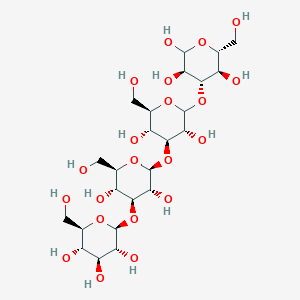

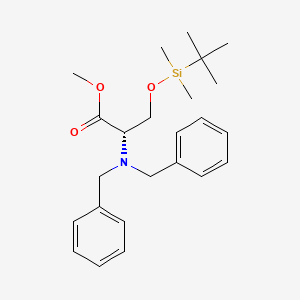

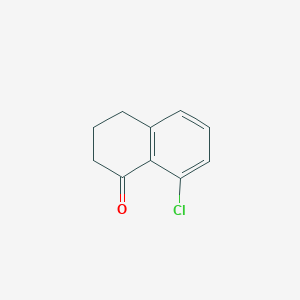

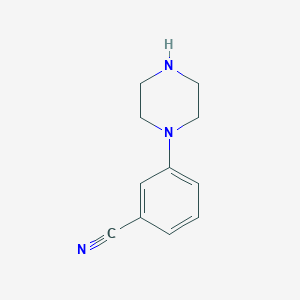

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.